molecular formula C16H13ClF3NO4 B057761 haloxyfop-P-methyl CAS No. 72619-32-0

haloxyfop-P-methyl

Cat. No.: B057761
CAS No.: 72619-32-0
M. Wt: 375.72 g/mol
InChI Key: MFSWTRQUCLNFOM-SECBINFHSA-N
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Description

Haloxyfop-P-methyl is a highly effective and selective aryloxyphenoxypropionate herbicide widely used in agricultural and plant science research. Its primary value lies in its specific action as an acetyl-CoA carboxylase (ACCase) inhibitor. This enzyme is crucial for fatty acid biosynthesis in plants. This compound selectively targets and kills grass weeds (monocots) by inhibiting ACCase in the plastids, leading to the disruption of membrane integrity and eventual plant death, while leaving most broadleaf crops (dicots) unaffected due to their inherent enzymatic insensitivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSWTRQUCLNFOM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058249
Record name Haloxyfop-P-methyl
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URL https://comptox.epa.gov/dashboard/DTXSID8058249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72619-32-0
Record name Haloxyfop-P-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72619-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-P-methyl [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-P-methyl
Source EPA DSSTox
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Record name Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate
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Record name HALOXYFOP-P-METHYL
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Preparation Methods

Haloxyfop-P-methyl can be synthesized using hydroquinone as a raw material. The process involves reacting hydroquinone with ®-2-bromomethyl propionate in the presence of an alkaline reagent to generate an intermediate ®-2-(4-hydroxyphenoxy) methyl propionate. This intermediate is then reacted with 3-chloro-2-bromo-5-trifluoromethyl pyridine under the action of a catalyst to obtain this compound . The industrial production of this compound involves mild conditions, simple operations, and convenient post-treatment, ensuring high yield and purity .

Scientific Research Applications

Herbicidal Applications

Target Weeds:
HPME is particularly effective against a range of grassy weeds, including sourgrass and fleabane. Studies indicate that it can be applied in a sequential manner with other herbicides like cloransulam-methyl to enhance weed control effectiveness. For instance, applying HPME at least six days before cloransulam-methyl significantly improves the control of these target weeds, leading to enhanced photosynthetic performance and reduced energy dissipation in treated plants .

Mechanism of Action:
The herbicidal action of HPME is primarily attributed to its ability to inhibit fatty acid synthesis by competitively binding to acetyl-CoA carboxylase in grasses. This inhibition disrupts lipid metabolism, leading to phytotoxicity .

Toxicological Studies

Animal Studies:
Research has demonstrated that HPME can induce oxidative stress and affect renal and hepatic function in animal models. A study on Wistar rats showed dose-dependent increases in biomarkers for renal (urea and creatinine) and hepatic function (ALP, ALT, AST) following administration of HPME . The findings indicated significant alterations in testicular function as well, with decreased antioxidant levels and increased oxidative stress markers.

Treatment GroupUrea (mg/dL)Creatinine (mg/dL)
Control18.0 ± 2.30.42 ± 0.06
6.75 mg/kg24.1 ± 1.80.56 ± 0.03
13.50 mg/kg30.6 ± 2.40.66 ± 0.03
27.00 mg/kg35.3 ± 3.10.73 ± 0.07

*Values are means ± SD for six replicates; p < 0.05 indicates significant differences from control .

Histological Changes:
Histological examinations revealed severe interstitial edema and necrosis in the seminiferous tubules of treated rats, highlighting the potential reproductive toxicity of HPME .

Environmental Impact

Regulatory Status:
HPME is not registered with the EPA in some regions, which raises concerns regarding its environmental safety and human health impacts . The compound's potential for groundwater contamination and toxicity to non-target organisms has been assessed, emphasizing the need for careful management practices during its application.

Best Practices:
Guidelines for safe handling, storage, and application of HPME are crucial for minimizing risks associated with its use in agricultural settings . These include training local farmers on best practices to ensure compliance with environmental regulations.

Case Studies

Field Trials:
Field studies have demonstrated the effectiveness of HPME in controlling specific weed populations while assessing its impact on crop yield and health. For example, trials indicated that HPME applied at optimal rates resulted in significant reductions in weed biomass without adversely affecting the growth of desirable crops .

Fluorescence Analysis:
Recent research utilized fluorescence analysis to study the effects of HPME on plant physiology, revealing that proper timing and sequencing with other herbicides can enhance overall weed management strategies while maintaining crop health .

Comparison with Similar Compounds

Chemical and Structural Properties

AOPP herbicides share a common phenoxypropionate backbone but differ in substituents, influencing their bioavailability and target specificity. Key examples include:

Compound CAS Number Formulation Key Substituents
Haloxyfop-P-methyl 72619-32-0 108 g/L EC 3-chloro-5-(trifluoromethyl)pyridinyl
Fluazifop-P-butyl 69806-50-4 EC, SC Trifluoromethylpyridinyl
Quizalofop-P-ethyl 100646-51-3 EC Quinoxalinyl
Fenoxaprop-P-ethyl 71283-80-2 EC Benzoxazolyl
Cyhalofop-butyl 122008-85-9 EC Bicyclic pyridinyl

Structural Impact : The trifluoromethyl group in this compound enhances lipid solubility and cuticle penetration, improving foliar absorption .

Mode of Action and Efficacy

All AOPPs inhibit ACCase in grasses, but their efficacy varies due to metabolic stability and resistance mechanisms:

  • This compound : High initial efficacy but rapid resistance evolution in Digitaria sanguinalis (resistance index, RI: 2–20 ).
  • Quizalofop-P-ethyl : Used in cotton fields but faces resistance in Eleusine indica .
  • Fenoxaprop-P-ethyl: Resistance reported in Alopecurus aequalis via ACCase mutations .
  • Cyhalofop-butyl: Effective against Echinochloa crus-galli but less prone to resistance due to enhanced microbial degradation .

Table 1: Resistance Mechanisms in Key Weeds

Herbicide Resistant Weed Mechanism Reference
This compound Digitaria sanguinalis GST-mediated detoxification
Quizalofop-P-ethyl Eleusine indica ACCase mutation (TSR)
Fenoxaprop-P-ethyl Alopecurus aequalis ACCase mutation (TSR)

Toxicity Profiles

This compound :

  • Aquatic Toxicity : Induces oxidative stress, pericardial edema, and neurodevelopmental defects in zebrafish embryos (LC₅₀: 1.2 mg/L) .
  • Mammalian Toxicity : Causes hepatotoxicity (↑ bilirubin, ALP, ALT) and nephrotoxicity (↑ urea, creatinine) in rats at 27 mg/kg .
  • Soil Microbes : Minimal impact on microbial diversity at recommended doses .

Fluazifop-P-butyl :

  • Lower acute toxicity in mammals (LD₅₀: >2,000 mg/kg) but persistent in soil under anaerobic conditions .

Quizalofop-P-ethyl :

  • Moderate toxicity to aquatic invertebrates (EC₅₀: 0.5 mg/L) .

Environmental Persistence and Degradation

Herbicide Half-Life (Soil) Degradation Pathway Key Metabolites
This compound 2.4–3.7 days Hydrolysis → haloxyfop acid Haloxyfop acid
Fluazifop-P-butyl 7–14 days Microbial cleavage → fluazifop acid Fluazifop acid
Cyhalofop-butyl 10–20 days Esterase-mediated hydrolysis Cyhalofop acid

Microbial Degradation: Sphingomonas spp. degrade this compound via oxidative pathways, while Bacillus spp. metabolize fenoxaprop-P-ethyl .

Application Strategies and Resistance Management

  • This compound : Sequential application with cloransulam-methyl (6-day interval) improves control of Digitaria insularis .
  • Quizalofop-P-ethyl : Rotational use with PSII inhibitors (e.g., atrazine) delays resistance .
  • Integrated Practices : Chinese cotton farmers combine chemical, cultural, and biological methods to reduce selection pressure .

Biological Activity

Haloxyfop-P-methyl is an aryloxyphenoxypropionate herbicide widely used in agriculture for controlling grass weeds. Its biological activity encompasses a range of effects, including toxicity to non-target organisms, immunotoxicity, and alterations in metabolic processes. This article reviews recent findings on the biological activity of this compound, highlighting its impacts on various biological systems, particularly focusing on developmental and immunotoxicity, metabolic disruption, and its environmental implications.

This compound primarily functions by inhibiting the synthesis of fatty acids in susceptible plant species, leading to their growth inhibition and eventual death. However, its effects extend beyond target plants to include various non-target organisms, including aquatic life and mammals.

1. Toxicological Effects

Recent studies have demonstrated significant toxicological effects of this compound on different organisms:

  • Zebrafish Model : A study using zebrafish larvae indicated that exposure to this compound resulted in developmental toxicity characterized by spinal deformities, decreased body length, and altered heart rates. Behavioral assessments showed reduced swimming speed and increased oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) levels. Furthermore, the herbicide induced apoptosis in immune cells and altered the expression of pro-inflammatory cytokines .
  • Chiromantes dehaani : In a 21-day toxicity test on this crab species, this compound exposure led to decreased weight gain and disrupted glucose metabolism. Notably, the herbicide activated the antioxidant system while simultaneously causing immunotoxic effects at higher concentrations .
  • Rats : Research involving rats revealed that this compound induced hepatotoxicity and nephrotoxicity. Parameters such as plasma bilirubin levels and liver enzyme activities (ALP, ALT, AST) increased significantly in treated groups compared to controls .

Metabolic Disruption

This compound has been shown to disrupt metabolic pathways in exposed organisms:

  • Glucose Metabolism : In crabs exposed to this compound, there was a notable reduction in pyruvate and lactate levels while glucose-6-phosphate dehydrogenase activity increased. This suggests a shift in glucose metabolism that may lead to energy deficits .
  • Oxidative Stress Response : The herbicide's exposure led to increased activities of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD), indicating an adaptive response to oxidative stress caused by this compound .

Environmental Implications

The widespread use of this compound raises concerns about its environmental impact:

  • Aquatic Ecosystems : The metabolites of this compound can accumulate in soil and water systems, posing risks to aquatic life. Studies have shown that concentrations found in agricultural runoff can lead to significant ecological disturbances .
  • Persistence and Bioaccumulation : Research indicates that this compound residues can persist in the environment, leading to bioaccumulation in non-target species. This has implications for food webs and biodiversity .

Table 1: Summary of Toxicological Findings

Study OrganismObserved EffectsKey Findings
ZebrafishDevelopmental toxicitySpinal deformities, decreased swimming speed
Chiromantes dehaaniGrowth performance inhibitionDecreased weight gain; disrupted glucose metabolism
RatsHepatotoxicity and nephrotoxicityIncreased liver enzymes; oxidative stress markers

Case Study: Immunotoxicity in Zebrafish

A detailed investigation into the immunotoxic effects of this compound on zebrafish revealed that exposure not only reduced innate immune cell populations but also affected T cell maturation. The expression levels of pro-apoptotic proteins (Bax, P53) increased while anti-apoptotic protein (Bcl-2) levels decreased, indicating a shift towards immune dysfunction under prolonged exposure conditions .

Q & A

What are the standard methodologies for detecting Haloxyfop-P-methyl residues in environmental and biological samples?

Level: Basic
Answer:
Detection of this compound residues requires advanced analytical techniques due to its persistence in complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Validated for low-level quantification in infant formula and high-fat/protein matrices. This method involves hydrolyzing bound residues (e.g., haloxyfop-methyl) into free acids (haloxyfop) for accurate detection .
  • Near-Infrared Spectroscopy (NIRS): Combined with variable selection algorithms (e.g., SPA, PSO-LSSVM), NIRS enables rapid qualitative screening in edible oils without extensive sample preparation .
  • Gas Chromatography (GC) and HPLC: Referenced in commercial standards (e.g., Sigma-Aldrich PESTANAL®) for product analysis and residue quantification .

How does this compound inhibit lipid synthesis in target plants?

Level: Basic
Answer:
this compound is a postemergence aryloxyphenoxypropionate (AOPP) herbicide targeting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

  • Mode of Action: After foliar absorption, it is hydrolyzed to haloxyfop-P, which translocates to meristematic tissues. ACCase inhibition disrupts lipid synthesis, leading to growth arrest in grasses .
  • Selectivity: Limited to plants with ACCase isoforms sensitive to AOPPs, minimizing non-target crop damage .

What experimental designs are effective in assessing resistance evolution to this compound in weed populations?

Level: Advanced
Answer:
Resistance studies require factorial field trials and dose-response analyses:

  • Factorial Designs: Evaluate application timing (e.g., 15–0 days before sowing) and rates (e.g., 48–96 g ha⁻¹) to quantify efficacy against resistant Digitaria insularis populations .
  • Dose-Response Models: Use nonlinear regression (e.g., sigmoidal models) to calculate LD₅₀ and resistance factors (RF). For example, RF >10 indicates evolved resistance .
  • Cross-Resistance Screening: Test populations with ACCase inhibitors (e.g., clethodim) to identify multiple resistance mechanisms .

How can conflicting data on the immunotoxicity of this compound at different concentrations be reconciled?

Level: Advanced
Answer:
Dose- and time-dependent immunomodulatory effects are observed:

  • Low Concentrations/Short Exposure: Upregulate immune genes (e.g., antimicrobial peptides) and enhance enzyme activity (e.g., lysozyme), suggesting hormesis .
  • High Concentrations/Long Exposure: Suppress immune function via oxidative stress (e.g., glutathione depletion) and Nrf2/ARE pathway dysregulation .
    Methodological Note: Use transcriptomic profiling (e.g., RNA-seq) to map time-resolved gene expression changes and clarify biphasic responses.

What are the implications of oxidative stress pathway activation by this compound in non-target organisms?

Level: Advanced
Answer:
Non-target species exhibit adaptive and toxic responses:

  • Antioxidant Activation: In Chiromantes dehaani, glutathione and thioredoxin peroxidase activities increase via ERK/JNK/Nrf2 signaling, mitigating oxidative damage .
  • Developmental Toxicity: Zebrafish embryos exposed to 0.1–1.0 mg L⁻¹ show anti-vasculogenesis and apoptosis due to ROS overproduction .
  • Ecological Thresholds: Derive species sensitivity distributions (SSDs) for marine organisms to establish safe concentrations (e.g., <0.05 mg L⁻¹) .

What are the recommended protocols for acute toxicity testing of this compound in aquatic organisms?

Level: Basic
Answer:
Standardized OECD or EPA protocols apply:

  • Test Organisms: Use Daphnia magna (48-hr EC₅₀) and marine species (e.g., Brachionus plicatilis) for brackish ecosystems .
  • Exposure Regimens: Conduct 96-hr LC₅₀ tests in fish (e.g., zebrafish) with concentrations ranging 0.1–10 mg L⁻¹. Monitor mortality, malformations, and biomarker responses (e.g., SOD, CAT) .

How to optimize HPLC or GC parameters for accurate quantification of this compound in complex matrices?

Level: Advanced
Answer:

  • HPLC Optimization: Use C18 columns with mobile phases of acetonitrile/water (acidified with 0.1% formic acid). Detection at 220 nm improves sensitivity .
  • GC-MS Parameters: Employ DB-5MS columns (30 m × 0.25 mm) and electron ionization (70 eV). Monitor ions m/z 375 (molecular ion) and 316 (base peak) .
  • Matrix Cleanup: For high-fat samples, use QuEChERS extraction with PSA/C18 sorbents to reduce interference .

What are the key biochemical markers to monitor when studying this compound's environmental impact?

Level: Basic
Answer:
Prioritize biomarkers linked to oxidative stress and metabolic disruption:

  • Oxidative Stress: Glutathione (GSH), superoxide dismutase (SOD), and lipid peroxidation (MDA levels) .
  • Immune Function: Lysozyme activity and TNF-α/IL-1β gene expression .
  • Neurotoxicity: Acetylcholinesterase (AChE) inhibition in aquatic species .

What statistical approaches are suitable for analyzing dose-response relationships in herbicide resistance studies?

Level: Advanced
Answer:

  • Nonlinear Regression: Fit data to log-logistic models (e.g., y = A2 + (A1 – A2)/(1 + (x/x₀)^p)) to estimate LD₅₀ and resistance factors .
  • Cluster Analysis: Use hierarchical methods (e.g., Toucher’s method) to group populations by susceptibility (e.g., 89.6–99.7% control vs. <20% in resistant groups) .
  • Multivariate ANOVA: Assess interactions between application timing, soil type, and herbicide efficacy .

How do soil properties influence the efficacy and residual activity of this compound in agricultural settings?

Level: Advanced
Answer:
Soil texture and organic matter (OM) critically modulate herbicidal activity:

  • Sandy Soils: Higher mobility increases leaching risk, reducing residual efficacy. Apply closer to sowing (e.g., 3–5 days pre-planting) .
  • Clayey Soils: Strong adsorption to clay particles prolongs activity but may require higher doses (e.g., 96 g ha⁻¹) for Brachiaria decumbens control .
  • OM-Rich Soils: OM binds this compound, necessitating adjuvants (e.g., methylated seed oil) to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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